3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, diethyl ester (hereafter referred to as the target compound) is a 1,4-dihydropyridine (DHP) derivative with a 2-nitrophenyl substituent at the 4-position, methyl groups at the 2- and 6-positions, and diethyl ester moieties at the 3,5-carboxylic acid positions. This structure aligns with classical DHP calcium channel blockers (CCBs) like nifedipine but differs in ester substitution . The compound is synthesized via Hantzsch cyclization and has been studied for its reactivity under hydrogenation and thermal conditions, yielding rearranged products such as benzo[c][2,7]naphthyridine derivatives .
Properties
CAS No. |
89467-86-7 |
|---|---|
Molecular Formula |
C27H30N2O7 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
diethyl 1-(2-ethoxyphenyl)-2,6-dimethyl-4-(2-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H30N2O7/c1-6-34-22-16-12-11-15-21(22)28-17(4)23(26(30)35-7-2)25(24(18(28)5)27(31)36-8-3)19-13-9-10-14-20(19)29(32)33/h9-16,25H,6-8H2,1-5H3 |
InChI Key |
BAHHNVTVGWKQTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Ring: Starting with a precursor such as 2,6-dimethylpyridine, the pyridine ring is functionalized with carboxylic acid groups through a series of reactions including nitration, reduction, and esterification.
Substitution Reactions: The ethoxyphenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) for electrophilic substitution or sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyridinedicarboxylic acids exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains. The presence of the nitrophenyl group is believed to enhance this activity due to its electron-withdrawing nature, which can affect the compound's interaction with microbial targets.
Antioxidant Properties
3,5-Pyridinedicarboxylic acid derivatives have been studied for their antioxidant capabilities. The diethyl ester form has shown potential in scavenging free radicals, making it a candidate for formulations aimed at reducing oxidative stress in biological systems.
Case Study: Synthesis and Characterization
A recent study focused on synthesizing a structurally similar compound and characterizing its properties using techniques such as NMR and mass spectrometry. The findings suggested that the introduction of specific substituents significantly altered the biological activity of the compound, paving the way for further exploration of 3,5-Pyridinedicarboxylic acid derivatives in drug development .
Pesticidal Properties
The compound's unique structure may contribute to its potential use as a pesticide. Research into similar compounds has shown effectiveness against specific pests, suggesting that 3,5-Pyridinedicarboxylic acid derivatives could be developed into eco-friendly agricultural solutions.
Fertilizer Development
The incorporation of nitrogen-containing compounds into fertilizers has been shown to enhance plant growth. The diethyl ester form may serve as a slow-release nitrogen source, improving nutrient availability in soil over extended periods.
Polymer Chemistry
The compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its ability to act as a cross-linking agent can lead to the development of materials suitable for high-performance applications.
Case Study: Polymer Blends
In a study examining polymer blends incorporating similar pyridine derivatives, researchers found improved mechanical strength and thermal stability compared to traditional materials. This suggests that incorporating 3,5-Pyridinedicarboxylic acid derivatives could yield advanced materials for industrial applications .
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The pharmacological and physicochemical properties of DHPs are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:
*Calculated based on formula C₂₀H₂₂N₂O₆.
†Nimodipine: 2-methoxyethyl and 1-methylethyl esters .
Pharmacological and Physicochemical Differences
- Nimodipine’s mixed esters improve solubility and tissue specificity, particularly in cerebral vasculature .
Aryl Substituent Effects :
Spectral and Analytical Data
Biological Activity
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C19H23N O4
- Molecular Weight : 329.4 g/mol
- IUPAC Name : 3,5-Pyridinedicarboxylic acid 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Cerebral Vasodilating Activity :
- Spasmolytic Activity :
- Oxidative Cleavage :
The biological activity of this compound is largely attributed to its interaction with various biochemical pathways:
- Cytochrome P-450 Interaction : The oxidative cleavage facilitated by cytochrome P-450 suggests that the compound can influence metabolic pathways involved in drug metabolism and detoxification processes .
- Vasodilatory Mechanisms : The cerebral vasodilating effects are likely mediated through the modulation of calcium channels and nitric oxide pathways, similar to other known vasodilators .
Case Studies and Research Findings
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via Hantzsch dihydropyridine synthesis, involving a multicomponent reaction of aldehydes, β-keto esters, and ammonia derivatives. Key steps include:
- Cyclocondensation : Ethoxyphenyl and 2-nitrophenyl substituents are introduced via aldehyde components.
- Solvent selection : Ethanol or methanol is commonly used due to their polarity, which stabilizes intermediates .
- Catalysis : Acidic conditions (e.g., acetic acid) enhance cyclization efficiency.
- Yield optimization : Crystallization from ethanol/water mixtures improves purity (reported yields: 65–85%) .
Table 1 : Representative Synthetic Conditions
| Component | Role | Example | Reference |
|---|---|---|---|
| 2-Nitrobenzaldehyde | Aldehyde reactant | 1.2 equiv. | |
| Ethyl acetoacetate | β-Keto ester | 2.0 equiv. | |
| Ammonium acetate | Nitrogen source | 1.5 equiv. | |
| Ethanol | Solvent | Reflux, 6–8 hours |
Basic: What spectroscopic techniques are used to confirm its structure, and what key data should researchers prioritize?
FT-IR : Confirm ester C=O stretches (1690–1720 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) in the dihydropyridine ring .
NMR :
- ¹H NMR : Methyl groups at C2/C6 appear as singlets (δ 2.30–2.50 ppm). Ethoxy protons resonate as quartets (δ 1.20–1.40 ppm for CH₃, δ 4.10–4.30 ppm for CH₂) .
- ¹³C NMR : Ester carbonyls appear at δ 165–170 ppm; aromatic carbons (nitrophenyl/ethoxyphenyl) show distinct splitting .
Table 2 : Key NMR Assignments (δ in ppm)
| Group | ¹H NMR | ¹³C NMR | Reference |
|---|---|---|---|
| C2/C6 methyl | 2.35 (s, 6H) | 18.5–19.5 | |
| Ethoxy CH₂ | 4.15 (q, J=7.1 Hz) | 60.8–61.2 | |
| Dihydropyridine C4 | - | 100–105 |
Advanced: How do intermolecular interactions influence its crystal packing, and what analytical methods validate these interactions?
Single-crystal XRD reveals a "boat" conformation in the dihydropyridine ring, stabilized by:
- Hydrogen bonding : N–H···O interactions between the NH group and ester carbonyls (2.8–3.0 Å) .
- Van der Waals forces : Aromatic stacking between nitrophenyl and ethoxyphenyl groups (3.5–4.0 Å spacing) .
Hirshfeld surface analysis quantifies interaction contributions: - O···H contacts: 25–30% (hydrogen bonds).
- C···C contacts: 15–20% (π-stacking) .
Table 3 : Crystallographic Parameters (Selected Studies)
| Parameter | Value (Å/°) | Method | Reference |
|---|---|---|---|
| N–H···O bond length | 2.85 | XRD | |
| Dihedral angle (C4) | 12.3° | DFT vs. XRD | |
| Unit cell volume | 1500–1600 ų | SCXRD |
Advanced: How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical geometric parameters?
DFT calculations (B3LYP/6-31G**) align with XRD data for bond lengths and angles but may deviate in torsion angles due to crystal packing effects:
- Bond length accuracy : C–N (1.34 Å experimental vs. 1.32 Å theoretical) .
- Torsional flexibility : Ethoxyphenyl groups show greater rotational freedom computationally than observed crystallographically .
Recommendation : Use solvent correction models (e.g., PCM) to improve agreement for solution-phase properties .
Advanced: What pharmacological activity has been explored for structurally analogous dihydropyridines, and how can researchers design assays for this compound?
Analogues (e.g., nifedipine) exhibit calcium channel blocking activity . For this compound:
- In vitro assays : Patch-clamp studies on vascular smooth muscle cells to measure Ca²⁺ influx inhibition.
- Docking studies : Target L-type calcium channels (PDB: 6JPA) to predict binding affinity .
Caution : This compound is not FDA-approved; activity data are hypothetical and require validation .
Advanced: How do substituent variations (e.g., nitrophenyl position) impact physicochemical properties like solubility and stability?
- Solubility : Nitro groups at the ortho position (2-nitrophenyl) reduce solubility in polar solvents vs. para derivatives .
- Stability : Electron-withdrawing nitro groups enhance oxidative stability but may increase photodegradation risk.
Analytical validation : Use HPLC-UV (λ = 254 nm) to monitor degradation under accelerated light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
